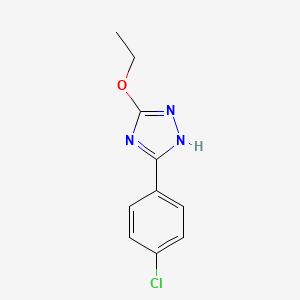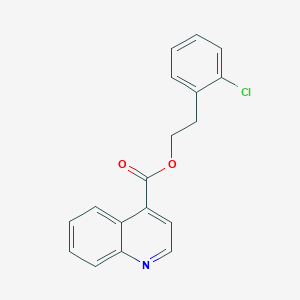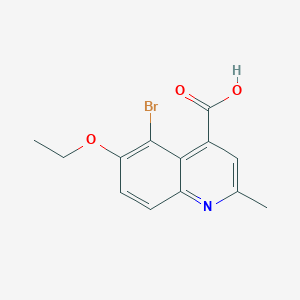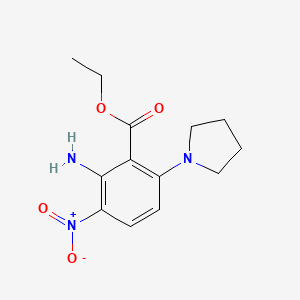![molecular formula C10H6N2O B12874879 1H-Pyrrolo[1,2-a]benzimidazol-1-one CAS No. 95897-43-1](/img/structure/B12874879.png)
1H-Pyrrolo[1,2-a]benzimidazol-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1H-Pyrrolo[1,2-a]benzimidazol-1-one is a heterocyclic compound that features a fused ring system combining a pyrrole and a benzimidazole moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1H-Pyrrolo[1,2-a]benzimidazol-1-one typically involves the condensation of appropriate starting materials under specific conditions. One common method involves the reaction of 2-aminobenzimidazole with an appropriate alkyne or alkene under catalytic conditions. For instance, a copper-catalyzed oxidative cyclization can be employed to achieve the desired product . The reaction conditions often include the use of solvents such as acetonitrile and the presence of oxidizing agents.
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for higher yields and purity, as well as ensuring cost-effectiveness and environmental safety.
Analyse Des Réactions Chimiques
Types of Reactions: 1H-Pyrrolo[1,2-a]benzimidazol-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or other peroxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups on the benzimidazole ring are replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, alkylsilyl peroxides.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Acetonitrile, pyridine, ethanol.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the benzimidazole ring.
Applications De Recherche Scientifique
1H-Pyrrolo[1,2-a]benzimidazol-1-one has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Industry: The compound’s unique structural properties make it useful in the development of new materials with specific electronic or optical properties.
Mécanisme D'action
The mechanism of action of 1H-Pyrrolo[1,2-a]benzimidazol-1-one involves its interaction with specific molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The exact molecular targets and pathways can vary depending on the specific derivative and its intended application .
Comparaison Avec Des Composés Similaires
Benzimidazole: Shares the benzimidazole moiety but lacks the fused pyrrole ring.
Pyrrolo[1,2-a]quinoxaline: Similar fused ring system but with a quinoxaline moiety instead of benzimidazole.
Pyrimido[1,2-a]benzimidazole: Another fused ring system with a pyrimidine moiety.
Uniqueness: 1H-Pyrrolo[1,2-a]benzimidazol-1-one is unique due to its specific fused ring structure, which imparts distinct electronic and steric properties
Propriétés
Numéro CAS |
95897-43-1 |
|---|---|
Formule moléculaire |
C10H6N2O |
Poids moléculaire |
170.17 g/mol |
Nom IUPAC |
pyrrolo[1,2-a]benzimidazol-1-one |
InChI |
InChI=1S/C10H6N2O/c13-10-6-5-9-11-7-3-1-2-4-8(7)12(9)10/h1-6H |
Clé InChI |
UWQVWPZBJCDVQM-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)N=C3N2C(=O)C=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-(Difluoromethyl)-6-(trifluoromethoxy)benzo[d]oxazole](/img/structure/B12874804.png)
![1-(2-methyl-4,5,6,6a-tetrahydro-3aH-cyclopenta[b]furan-3-yl)ethanone](/img/structure/B12874808.png)

![Ethyl 4-hydroxy-3-methylbenzo[d]isoxazole-6-carboxylate](/img/structure/B12874819.png)

![2-(Carboxy(hydroxy)methyl)-5-(chloromethyl)benzo[d]oxazole](/img/structure/B12874828.png)


![2-methyl-3H-imidazo[4,5-e]benzotriazole](/img/structure/B12874844.png)


copper](/img/structure/B12874855.png)
![(5-Fluorobenzo[d]isoxazol-3-yl)methanamine](/img/structure/B12874863.png)
